

Validating ART0380's selectivity for ATR over other kinases

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ART0380: A Comparative Analysis of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

ART0380 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3][4][5] In the development of targeted kinase inhibitors, establishing high selectivity is paramount to minimize off-target effects and associated toxicities. This guide provides an objective comparison of **ART0380**'s selectivity for ATR over other kinases, supported by available preclinical data.

Kinase Selectivity Profile of ART0380

ART0380 has demonstrated a high degree of selectivity for ATR kinase in comprehensive screening assays. While the complete raw data from these screens is extensive, the following table summarizes the key findings, highlighting the selectivity of **ART0380** against other closely related and representative kinases.

Table 1: Inhibitory Activity of ART0380 against a Panel of Protein Kinases



Kinase Target	IC50 or Ki (nM)	Selectivity Fold vs. ATR
ATR	<1	-
ATM	>1000	>1000
DNA-PK	>1000	>1000
mTOR	>1000	>1000
ΡΙ3Κα	>1000	>1000
CHK1	>1000	>1000
WEE1	>1000	>1000
CDK1	>1000	>1000
CDK2	>1000	>1000
ABL1	>1000	>1000
SRC	>1000	>1000

Note: The data presented is a summary based on publicly available information. Specific values are derived from preclinical studies and may vary between different experimental setups. The primary source of detailed kinase selectivity data is the supporting information of the publication "Discovery of **ART0380**, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers."

In a broad panel screening of 312 kinases, minimal inhibitory activity was observed against off-target kinases, with 308 of the kinases tested having a measured Ki that corresponds to a selectivity of over 100-fold compared to ATR.[6] This high selectivity underscores the targeted nature of **ART0380**.

Experimental Protocols

The determination of **ART0380**'s kinase selectivity profile involves standardized biochemical assays. The following is a generalized protocol representative of the methodologies used in the field.



Kinase Selectivity Profiling (Kinome Scan)

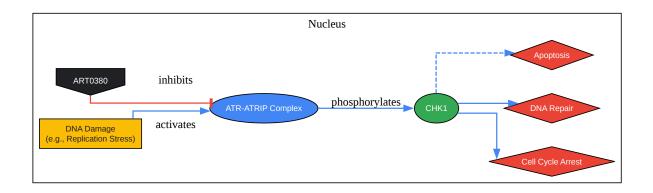
A comprehensive panel of purified, active protein kinases is used to assess the inhibitory activity of the test compound. The assay typically measures the phosphorylation of a substrate by the kinase.

- Compound Preparation: **ART0380** is serially diluted to a range of concentrations.
- Assay Reaction: For each kinase, the reaction is initiated by mixing the kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer. ART0380 at various concentrations is added to the reaction mixture.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
 - Radiometric assays: Using radio-labeled ATP ([y-³²P]ATP or [y-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence-based assays: Employing technologies such as LanthaScreen[™], HTRF®, or Z'-LYTE[™], which use fluorescence resonance energy transfer (FRET) or other fluorescence principles to detect kinase activity.
- Data Analysis: The kinase activity at each concentration of ART0380 is normalized to the control (no inhibitor). The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is then calculated by fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of **ART0380**'s mechanism and the methods for its validation, the following diagrams are provided.

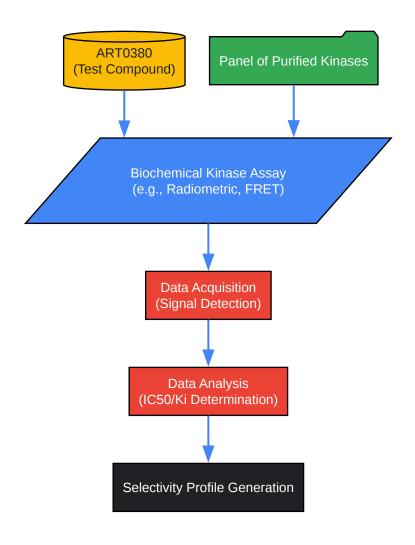




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Caption: Simplified ATR signaling pathway in response to DNA damage.





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Caption: Experimental workflow for kinase selectivity profiling.

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